molecular formula C7H4Cl2N2O2S B14759689 6,7-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 359-87-5

6,7-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B14759689
CAS No.: 359-87-5
M. Wt: 251.09 g/mol
InChI Key: AOSLDRBVMZNIQT-UHFFFAOYSA-N
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Description

6,7-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the benzothiadiazine ring, and a dioxide group at the 1,1 positions. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroaniline with sulfuryl chloride in the presence of a base, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to the presence of two chlorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its specific pharmacological properties .

Properties

CAS No.

359-87-5

Molecular Formula

C7H4Cl2N2O2S

Molecular Weight

251.09 g/mol

IUPAC Name

6,7-dichloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C7H4Cl2N2O2S/c8-4-1-6-7(2-5(4)9)14(12,13)11-3-10-6/h1-3H,(H,10,11)

InChI Key

AOSLDRBVMZNIQT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=CN2

Origin of Product

United States

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